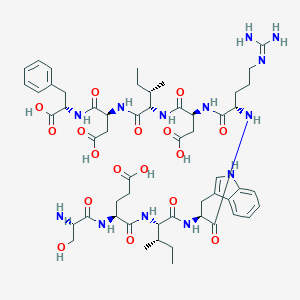
2H-benzotriazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-benzotriazole-4-sulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. It belongs to the class of benzotriazole sulfonamide derivatives, which possess a wide range of biological and pharmacological activities.
Mécanisme D'action
The mechanism of action of 2H-benzotriazole-4-sulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a crucial role in learning and memory. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2H-benzotriazole-4-sulfonamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Furthermore, it has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2H-benzotriazole-4-sulfonamide in lab experiments is its broad range of biological and pharmacological activities. It has been shown to possess antitumor, antimicrobial, antifungal, and anti-inflammatory activities, making it a versatile compound for various research applications. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 2H-benzotriazole-4-sulfonamide. One potential direction is to investigate its potential as a drug candidate for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore its potential as a corrosion inhibitor for various metals and alloys. Furthermore, its potential as a UV stabilizer and dye intermediate could also be investigated. Overall, the unique properties and potential applications of 2H-benzotriazole-4-sulfonamide make it a promising compound for further research and development.
Méthodes De Synthèse
The synthesis of 2H-benzotriazole-4-sulfonamide involves the reaction of 4-aminobenzenesulfonamide with sodium nitrite and copper powder in the presence of hydrochloric acid. The resulting product is then treated with sodium hydroxide to obtain the final compound. This method is straightforward and efficient, and the yield of the product is high.
Applications De Recherche Scientifique
2H-benzotriazole-4-sulfonamide has been extensively studied for its potential applications in various fields of science. It has been shown to possess antitumor, antimicrobial, antifungal, and anti-inflammatory activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, it has been used as a corrosion inhibitor, UV stabilizer, and dye intermediate.
Propriétés
Numéro CAS |
174077-76-0 |
|---|---|
Nom du produit |
2H-benzotriazole-4-sulfonamide |
Formule moléculaire |
C6H6N4O2S |
Poids moléculaire |
198.21 g/mol |
Nom IUPAC |
2H-benzotriazole-4-sulfonamide |
InChI |
InChI=1S/C6H6N4O2S/c7-13(11,12)5-3-1-2-4-6(5)9-10-8-4/h1-3H,(H2,7,11,12)(H,8,9,10) |
Clé InChI |
XNCKHHMKNFNDQZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=NNN=C2C(=C1)S(=O)(=O)N |
SMILES canonique |
C1=CC2=NNN=C2C(=C1)S(=O)(=O)N |
Synonymes |
1H-Benzotriazole-4-sulfonamide(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B65206.png)









![Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B65241.png)

